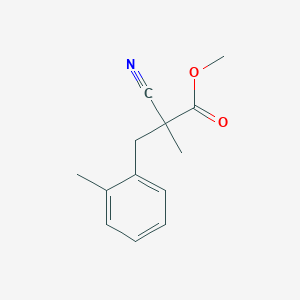

![molecular formula C12H19BrClNO2 B2519402 1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride CAS No. 1797250-85-1](/img/structure/B2519402.png)

1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical context of the compound . For instance, the synthesis and properties of brominated compounds and their interactions with other chemical groups are discussed, which may share similarities with the target compound's behavior and synthesis pathways .

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For example, the synthesis of 2-bromo-2-methylpropanamides and their reaction with lactams to afford spiro-oxazolidinones is described, which involves base-promoted reactions . Additionally, the synthesis of a brominated indole derivative through a series of reactions including sulfide etherification and aminating reactions is reported . These methods could potentially be adapted or provide a foundation for the synthesis of the target compound, which also contains a bromine atom and a methylamino group .

Molecular Structure Analysis

The molecular structure of brominated compounds and their crystallography is a subject of investigation in the papers. For instance, the crystal structure of a brominated propane derivative is described as having a body-centered cubic lattice . Another study reports on the crystal structure of a Schiff base compound with a bromine atom, providing detailed X-ray diffraction data . These studies highlight the importance of understanding the molecular geometry and crystallography of brominated compounds, which would be relevant for analyzing the molecular structure of the target compound .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated compounds. The palladium-catalyzed reaction of a hydroxy-methylpropiophenone with aryl bromides is one such example, leading to multiple arylation via successive C-C and C-H bond cleavages . The solvolytic behavior of oxazolidinones derived from 2-bromo-2-methylpropanamides is also explored . These reactions demonstrate the reactivity of brominated compounds and could inform the chemical reactions analysis of the target compound, which may undergo similar transformations .

Physical and Chemical Properties Analysis

The physical properties of brominated compounds, such as density and phase transitions, are examined in one of the papers, which could be analogous to the physical properties of the target compound . The chemical properties, such as antibacterial activity and the potential for acting as a pro-drug, are discussed for a chlorinated phenylpropanone derivative . While the target compound is not directly studied, these properties provide a context for understanding the types of physical and chemical properties that might be expected for similar brominated organic molecules .

科学的研究の応用

Environmental Behavior and Removal Techniques

Phenoxy acids, similar in structure to the compound , are known for their high solubility in water and weak absorption in soil, making them highly mobile and easily transported to aquatic environments. Monitoring studies have revealed the presence of predominant phenoxy acids and their metabolites in aquatic ecosystems. The transformation of these compounds in water is mainly achieved through hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a significant role. Advanced Oxidation Processes (AOPs), particularly those combining UV radiation with other reagents, have been identified as effective methods for degrading phenoxy acids, suggesting potential pathways for removing related compounds from the environment (Muszyński, Brodowska, & Paszko, 2019).

Toxicological Profiles and Environmental Impact

Research on 2,4,6-Tribromophenol, which shares a halogenated structure with the compound of interest, provides insights into the environmental concentrations, toxicokinetics, and toxicodynamics of brominated compounds. These studies highlight the ubiquity of such compounds in the environment and their potential toxic effects, which remain poorly understood. The review suggests that new flame retardants, which can degrade into brominated compounds, will keep these substances relevant in both aquatic matrices and human exposure routes (Koch & Sures, 2018).

Antimicrobial and Antifungal Properties

Antimicrobial triclosan, structurally related to phenolic and brominated compounds, is widely used in consumer products. Despite its partial elimination in sewage treatment plants, triclosan is commonly found in various environmental compartments. The review discusses the occurrence, toxicity, and degradation of triclosan and its by-products, noting that it can transform into potentially more toxic and persistent compounds. This suggests the environmental persistence and transformation potential of similar compounds, emphasizing the need for further study on their degradation pathways and toxicological impact (Bedoux et al., 2012).

特性

IUPAC Name |

1-[2-bromo-6-(methylaminomethyl)phenoxy]-2-methylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2.ClH/c1-12(2,15)8-16-11-9(7-14-3)5-4-6-10(11)13;/h4-6,14-15H,7-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOIWOUWGMTYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=C(C=CC=C1Br)CNC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

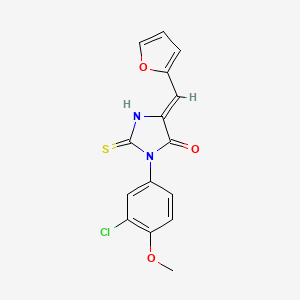

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)

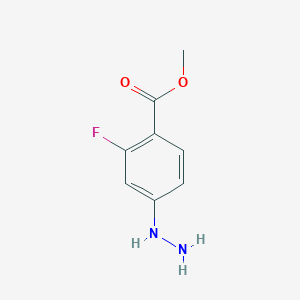

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

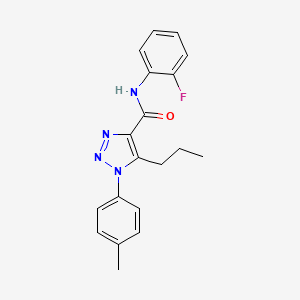

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)

![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)